molecular formula C12H18O2 B042146 5-Benzyloxy-1-pentanol CAS No. 4541-15-5

5-Benzyloxy-1-pentanol

Cat. No. B042146
CAS RN: 4541-15-5
M. Wt: 194.27 g/mol
InChI Key: RZVDPWSEPVHOPU-UHFFFAOYSA-N
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Description

5-Benzyloxy-1-pentanol is a chemical compound that can be synthesized through various chemical reactions, often involving the benzylation of alcohols or through specific synthesis routes designed to introduce the benzyloxy group into pentanol. The compound's relevance spans from being a potential intermediate in organic synthesis to its use in the preparation of various chemical derivatives for further applications in chemistry and material science.

Synthesis Analysis

The synthesis of derivatives similar to 5-Benzyloxy-1-pentanol involves several chemical strategies. For instance, Guo et al. (2013) described a stereo-controlled synthesis method starting from 2,3,5-tris(benzyloxy)pentane-1,4-diol, optimized to yield diiodide compounds instead of forming ring-closure products, which could be relevant for the synthesis of 5-Benzyloxy-1-pentanol or its derivatives (Guo et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Benzyloxy-1-pentanol, such as 1,5-bis(phenoxy)pentanes, has been studied to understand their polymerizability and potential in creating aromatic polyethers. Percec et al. (1992) provided insights into the structure-reactivity relationship of these compounds, which can inform the understanding of 5-Benzyloxy-1-pentanol’s molecular characteristics (Percec et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 5-Benzyloxy-1-pentanol or its analogs can be complex, involving various functional groups and reaction conditions. Aoyagi et al. (2003) described the kinetic resolution of similar compounds, which underscores the chemical reactivity and potential transformations 5-Benzyloxy-1-pentanol might undergo under specific conditions (Aoyagi et al., 2003).

Physical Properties Analysis

The physical properties of 5-Benzyloxy-1-pentanol, such as boiling point, melting point, and solubility, would be influenced by its functional groups. Although specific data on 5-Benzyloxy-1-pentanol was not directly found, research on related compounds provides a framework for understanding how such properties might be predicted or analyzed.

Chemical Properties Analysis

The chemical properties of 5-Benzyloxy-1-pentanol, including reactivity with other chemical agents and stability under various conditions, are crucial for its application in synthesis and material science. Studies on similar compounds, such as the work by Koso et al. (2009) on the hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol, offer insights into the types of chemical transformations that 5-Benzyloxy-1-pentanol might undergo (Koso et al., 2009).

Scientific Research Applications

  • Summary of the Application: 5-Benzyloxy-1-pentanol is used as a starting material in the synthesis of 5-benzyloxypentanal and (±)tanikolide . These compounds are important in the field of organic chemistry for the development of new reactions and methodologies.
  • Methods of Application: The synthesis process involves reacting pentane-1,5-diol with benzyl chloride . The specific experimental procedures and technical details would depend on the exact synthesis protocol being followed.
  • Results or Outcomes: The successful synthesis of 5-benzyloxypentanal and (±)tanikolide from 5-Benzyloxy-1-pentanol would be a key outcome of this application . Quantitative data or statistical analyses would depend on the specific experimental conditions and protocols.

Safety And Hazards

5-Benzyloxy-1-pentanol is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

5-phenylmethoxypentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVDPWSEPVHOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277966
Record name 5-Benzyloxy-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-1-pentanol

CAS RN

4541-15-5
Record name 4541-15-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5422
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyloxy-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Benzyloxy)pentan-1-ol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 107.0 grams (1.0 mole) of 1,5-pentanediol, 30 ml (0.25 mole) of phenylmethyl bromide and 33.0 grams of 85% potassium hydroxide in 40 ml of xylenes was heated at 110° C. for 18 hours. After this time the reaction mixture was cooled and shaken with diethyl ether and water. The organic layer was washed in turn with water, aqueous 5% hydrochloric acid, water, and with an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was subjected to column chromatography on silica gel. Elution was accomplished using 0.5-50% diethyl ether in hexanes. The appropriate fractions were combined and concentrated under reduced pressure yielding 27.6 grams of 7-phenyl-6-oxaheptan-1-ol. The nmr spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
C Chen, SH Hong - Organic letters, 2012 - ACS Publications
… 2-Benzyloxy-1-ethanol (5), 4-benzyloxy-1-butanol (6), and 5-benzyloxy-1-pentanol (7) were also tested under the same conditions, but only uncleaved corresponding amides 8–10 …
Number of citations: 33 pubs.acs.org
H Ashida, K Yamamoto, H Kumagai - Carbohydrate Research, 2001 - Elsevier
… 5-Benzyloxy-1-pentanol and 2-benzyloxyethanol were from Aldrich Chemical Co. Mouse anti-… 2-Benzyloxyethanol and 5-benzyloxy-1-pentanol were also accepted, but the transfer ratio …
Number of citations: 27 www.sciencedirect.com
JM Roosenberg, MJ Miller - The Journal of organic chemistry, 2000 - ACS Publications
The total synthesis of the linear trihydroxamate siderophore, Danoxamine, is described. Danoxamine is a siderophore component of the naturally occurring siderophore−drug …
Number of citations: 56 pubs.acs.org
J Kim, SJ Lee, JO Park, KA Yoon - Biomolecules, 2021 - mdpi.com
Pine wilt disease (PWD) is caused by the pine wood nematode (PWN; Bursaphelenchus xylophilus) and causes severe environmental damage to global pine forest ecosystems. The …
Number of citations: 1 www.mdpi.com
W Francke, F Schröder, F Walter, V Sinnwell… - Liebigs …, 1995 - Wiley Online Library
… After concentration, the residue was subjected to column chromatography [600 g silica, n-hexanelethyl acetate, 2:l (vlv)] yielding 5.84 g (30.1 mmol) of 5-benzyloxy-1-pentanol as a …
J Kim, SJ Lee, JO Park, KA Yoon - 2021 - researchgate.net
Pine wilt disease (PWD) is caused by the pine wood nematode (PWN; Bursaphelenchus xylophilus) and causes severe environmental damage to global pine forest ecosystems. The …
Number of citations: 2 www.researchgate.net
E Micali, KAH Chehade, RJ Isaacs, DA Andres… - Biochemistry, 2001 - ACS Publications
Farnesylation is a posttranslational lipid modification in which a 15-carbon farnesyl isoprenoid is linked via a thioether bond to specific cysteine residues of proteins in a reaction …
Number of citations: 51 pubs.acs.org
AR Hornillo-Araujo, AJM Burrell, MK Aiertza… - Organic & …, 2006 - pubs.rsc.org
The syntheses of novel tricyclic pyrrolo[2,3-d]pyrimidine analogues of S6-methylthioguanine are described. The crystal structures and pKa values of these and related O6-…
Number of citations: 13 pubs.rsc.org
KA Bowen - 2009 - search.proquest.com
The objective of this research was the development of new methods for the asymmetric synthesis of nitrogen containing compounds. As one part of this goal, 3, 4-dihydroxyprolines and …
Number of citations: 2 search.proquest.com
H Ashida - cancer, 1992 - core.ac.uk
… 5-Benzyloxy-1-pentanol and 2-benzyloxyethanol were from Aldrich Chem. Mouse anti-T antigen monoclonal antibody (DAKOHB-T1) from DAKO. POD-conjugated goat anti-mouse IgM …
Number of citations: 2 core.ac.uk

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